2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Overview
Description
2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Based on its structure, it might interact with proteins or enzymes that have affinity for isoquinoline or methoxyethyl groups .
Biochemical pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Isoquinoline derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). For instance, 2’-O-(2-methoxyethyl)-modified oligonucleotides have been found to be resistant to nuclease metabolism in both plasma and tissue .
Biochemical Analysis
Biochemical Properties
2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with nucleic acids, enhancing their stability and affinity . The compound’s interaction with enzymes such as acetyl-CoA synthetase 2 (ACSS2) can influence metabolic pathways and energy production . Additionally, it can bind to specific proteins, altering their function and activity.
Cellular Effects
The effects of 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can enhance the specificity and activity of small interfering RNAs (siRNAs), leading to improved gene silencing and reduced off-target effects . This modulation of gene expression can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid exerts its effects through various mechanisms. It can bind to nucleic acids, stabilizing their structure and enhancing their affinity for target molecules . The compound’s interaction with enzymes can lead to inhibition or activation, depending on the specific enzyme and context. For example, its binding to ACSS2 can inhibit the enzyme’s activity, affecting metabolic pathways and energy production . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound is resistant to nuclease metabolism, maintaining its stability in both plasma and tissue . Its effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can enhance gene silencing and improve cellular uptake . At higher doses, it may exhibit toxic or adverse effects, such as altered metabolic pathways and reduced cellular function . Understanding the dosage effects is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as ACSS2, influencing the conversion of acetate to acetyl-CoA and affecting the tricarboxylic acid cycle . The compound’s involvement in these pathways can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid within cells and tissues are essential for its activity. The compound is distributed broadly across tissues, with significant accumulation in the kidney . Its interaction with plasma proteins and transporters can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its activity and interactions with other biomolecules, influencing overall cellular function .
Properties
IUPAC Name |
2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-23-12-11-19-16(20)14-8-4-3-7-13(14)15(17(21)22)18(19)9-5-2-6-10-18/h3-4,7-8,15H,2,5-6,9-12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWUKBUJFIQUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.